![molecular formula C16H22O B14229804 Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- CAS No. 578006-81-2](/img/structure/B14229804.png)
Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- typically involves the reaction of a phenyl-substituted ethanone with a trimethylcyclopentyl derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-phenyl-2-[(1S,3R)-2,2,3-trimethylcyclopentyl]-
- Ethanone, 1-[(1R,3S)-1,2,2-trimethyl-3-phenylcyclopropyl]-
- 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
Uniqueness
Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
578006-81-2 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]ethanone |
InChI |
InChI=1S/C16H22O/c1-12-9-10-14(16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/t12-,14+/m0/s1 |
InChI-Schlüssel |
NMQXPIOUXDEACS-GXTWGEPZSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C1(C)C)CC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCC(C1(C)C)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
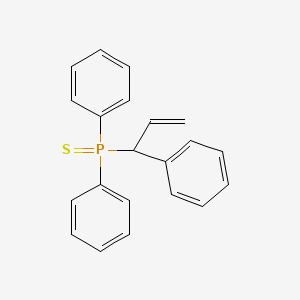
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
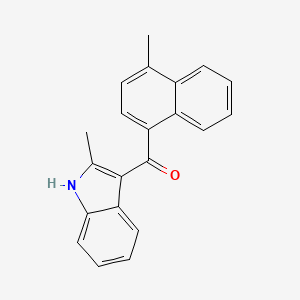
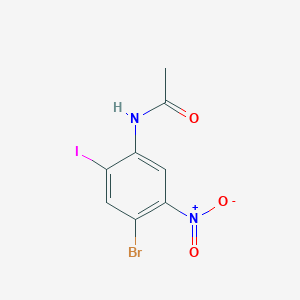
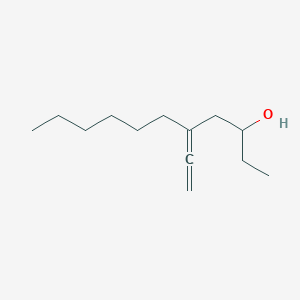
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)

![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
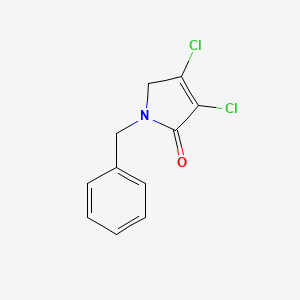
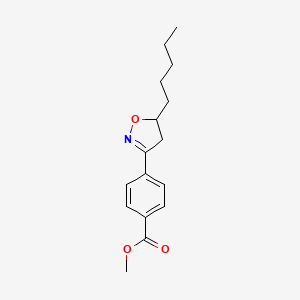
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
